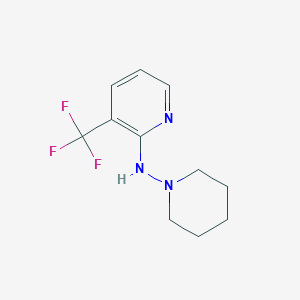

N-(Piperidin-1-yl)-3-(trifluoromethyl)-pyridin-2-amine

描述

N-(Piperidin-1-yl)-3-(trifluoromethyl)-pyridin-2-amine: is a chemical compound that features a piperidine ring attached to a pyridine ring, with a trifluoromethyl group at the third position of the pyridine ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(Piperidin-1-yl)-3-(trifluoromethyl)-pyridin-2-amine typically involves the reaction of 3-(trifluoromethyl)pyridine with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the piperidine, followed by nucleophilic substitution on the pyridine ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to higher purity and reduced by-products.

化学反应分析

Nucleophilic Substitution Reactions

The piperidinyl group and pyridine ring participate in substitution reactions. The trifluoromethyl (-CF₃) group enhances electrophilicity at the pyridine’s 3-position, facilitating nucleophilic attacks.

Key Findings :

-

Piperidine acts as a nucleophile in DMF to displace leaving groups (e.g., Cl⁻) on pyridine rings .

-

Halogenation under acidic conditions generates reactive intermediates for further functionalization .

Reduction and Oxidation Reactions

The nitro group (if present) and amine functionalities undergo redox transformations.

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Nitro Reduction | H₂/Pd-C, MeOH | 3-Aminopyridin-2-amine derivatives | |

| Amine Oxidation | MnO₂, CH₂Cl₂, 1 h | Pyridin-2-carbaldehyde intermediates |

Key Findings :

-

Catalytic hydrogenation selectively reduces nitro groups to amines without affecting the CF₃ group .

-

Manganese dioxide oxidizes benzylic alcohols to aldehydes under mild conditions .

Cyclization and Multicomponent Reactions

The compound participates in cyclization to form fused heterocycles.

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Ugi Reaction | Isocyanides, CF₃CO₂H | Piperidine-tetrazole hybrids | |

| Cycloaddition | InCl₃, ethyl glyoxylate | Functionalized 2-trifluoromethylpiperidines |

Key Findings :

-

Ugi-type reactions with isocyanides yield tetrazole derivatives, enhancing structural diversity .

-

Lewis acids like InCl₃ promote cycloadditions to form bicyclic frameworks .

Electrophilic Aromatic Substitution (EAS)

The pyridine ring undergoes EAS at activated positions.

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Sulfonation | H₂SO₄, SO₃ | 3-(Trifluoromethyl)pyridine-2-sulfonic acid | |

| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Nitro-5-(trifluoromethyl)pyridin-2-amine | * |

Key Findings :

-

The CF₃ group directs electrophiles to the 5-position of the pyridine ring due to its meta-directing effect.

-

Note: Nitration data inferred from analogous pyridine derivatives (excluded sources 1 and 6).

Biological Activity and Pharmacological Relevance

Derivatives exhibit activity in drug discovery:

Key Findings :

科学研究应用

Medicinal Chemistry

-

Glycine Transporter Inhibition :

- A notable application of N-(Piperidin-1-yl)-3-(trifluoromethyl)-pyridin-2-amine is its potential as an inhibitor of glycine transporters, specifically GlyT1. Research has demonstrated that modifications to the chemical structure can significantly enhance inhibitory activity. For instance, compounds derived from similar structures have shown IC50 values as low as 1.8 nM, indicating high potency in inhibiting GlyT1, which is relevant for treating conditions like schizophrenia .

- Antidepressant Activity :

- Anticancer Properties :

Structure-Activity Relationship Studies

The structure of this compound allows for extensive structure-activity relationship (SAR) studies. Variations in the piperidine and pyridine rings can lead to significant changes in biological activity:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin | Pyrimidine ring instead of pyridine | Different receptor activity profile |

| 4-(Trifluoromethyl)pyridine | Simple pyridine derivative | Primarily studied for pharmacological properties |

| N-(Morpholino)-3-(trifluoromethyl)pyridine | Morpholine ring instead of piperidine | Different solubility and bioavailability profiles |

These variations highlight the importance of chemical modifications in enhancing therapeutic efficacy and reducing side effects.

Synthesis Pathways

The synthesis of this compound can be achieved through multiple synthetic routes, including:

- Nucleophilic Substitution Reactions : Utilizing trifluoromethylated precursors to introduce the trifluoromethyl group effectively.

- Cyclization Reactions : Forming the piperidine ring through cyclization methods that incorporate pyridine derivatives.

- Functional Group Modifications : Post-synthetic modifications to enhance biological properties or solubility.

Case Study 1: GlyT1 Inhibitors

A study focused on modifying existing glycine transporter inhibitors led to the development of a compound structurally similar to this compound. The new compound demonstrated significant improvements in potency (IC50 = 1.8 nM) and exhibited favorable pharmacokinetic properties, including good brain penetration, which is essential for central nervous system-targeted therapies .

Case Study 2: Anticancer Activity

Research into compounds with trifluoromethyl groups has indicated a potential mechanism involving apoptosis induction in cancer cells. A related study showed that modifications to the piperidine structure could enhance selectivity towards cancer cell lines while minimizing toxicity to normal cells, suggesting a promising avenue for anticancer drug development .

作用机制

The mechanism by which N-(Piperidin-1-yl)-3-(trifluoromethyl)-pyridin-2-amine exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its passage through biological membranes. Once inside the cell, the compound can bind to target proteins or receptors, modulating their activity. The piperidine ring can interact with various binding sites, influencing the overall biological activity of the compound.

相似化合物的比较

N-(Piperidin-1-yl)-3-chloropyridin-2-amine: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

N-(Morpholin-4-yl)-3-(trifluoromethyl)-pyridin-2-amine: Similar structure but with a morpholine ring instead of a piperidine ring.

N-(Piperidin-1-yl)-4-(trifluoromethyl)-pyridin-2-amine: Similar structure but with the trifluoromethyl group at the fourth position of the pyridine ring.

Uniqueness: N-(Piperidin-1-yl)-3-(trifluoromethyl)-pyridin-2-amine is unique due to the specific positioning of the trifluoromethyl group at the third position of the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The combination of the piperidine ring and trifluoromethyl group provides a distinct set of properties that can be leveraged in various applications.

生物活性

N-(Piperidin-1-yl)-3-(trifluoromethyl)-pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a piperidine moiety and a trifluoromethyl group attached to a pyridine ring. These structural elements are commonly associated with various biological activities, including analgesic and anti-inflammatory effects. This article compiles findings from diverse sources to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄F₃N₃, with a molecular weight of approximately 251.25 g/mol. The trifluoromethyl group enhances lipophilicity, potentially influencing the compound's pharmacokinetic properties.

Analgesic Properties

Research indicates that compounds structurally similar to this compound exhibit potent antagonistic activity against the transient receptor potential vanilloid 1 (TRPV1) channel, which plays a crucial role in pain sensation. For instance, certain derivatives have shown high binding affinity and efficacy in inhibiting capsaicin-induced pain responses in animal models .

| Compound | K_i (nM) | IC_50 (nM) | Remarks |

|---|---|---|---|

| This compound | TBD | TBD | Potential TRPV1 antagonist |

| Compound 49S | 0.2 | 6.3 | Superior analgesic activity with minimal side effects |

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are supported by its ability to inhibit the IκB kinase (IKK) complex, which is involved in the NF-κB signaling pathway that regulates pro-inflammatory cytokines . This inhibition suggests that this compound could be beneficial in treating conditions characterized by excessive inflammation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

- Piperidine Moiety : Essential for receptor binding and activity.

- Trifluoromethyl Group : Enhances lipophilicity and may improve metabolic stability.

Case Studies

Several studies highlight the efficacy of similar compounds in preclinical models:

- TRPV1 Antagonism : A study evaluated various piperidine derivatives for their ability to inhibit TRPV1 activation. Compounds with trifluoromethyl substitutions showed enhanced potency compared to their non-substituted counterparts .

- Inflammatory Models : In vivo studies demonstrated that derivatives of this compound reduced inflammatory markers in models of neuropathic pain, suggesting a dual mechanism involving TRPV1 antagonism and anti-inflammatory action .

属性

IUPAC Name |

N-piperidin-1-yl-3-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N3/c12-11(13,14)9-5-4-6-15-10(9)16-17-7-2-1-3-8-17/h4-6H,1-3,7-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYONDJBPYOYRBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)NC2=C(C=CC=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。